vaccaroid A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Vaccaroid A is typically isolated from the seeds of Vaccaria segetalis through a series of chromatographic techniques. The seeds are first extracted with ethanol, and the resulting extract is partitioned with n-butanol. The n-butanol fraction is then subjected to chromatography on Diaion HP-20, silica gel, and RP-18 silica gel to afford this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction and purification from natural sources, which may limit its availability for extensive industrial applications.
Chemical Reactions Analysis
Types of Reactions
Vaccaroid A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Industry: While industrial applications are limited, this compound’s bioactive properties may inspire future developments in pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of vaccaroid A involves its interaction with various molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to induce apoptosis and inhibit cell proliferation through specific signaling pathways . Additionally, its antioxidant activity is likely due to its capacity to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Vaccaroid A can be compared with other triterpenoid saponins, such as segetoside C and dianoside G, which are also isolated from Vaccaria segetalis For example, segetoside C has been studied for its estrogen-like activity, whereas this compound is noted for its antitumor and galactopoietic properties .
Conclusion
This compound is a triterpenoid saponin with diverse pharmacological activities and potential applications in various scientific fields. Its unique properties and bioactivities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C54H86O25 |
---|---|
Molecular Weight |
1135.2 g/mol |
IUPAC Name |
(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxycarbonyl-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C54H86O25/c1-49(2)13-15-54(16-14-51(4)22(23(54)17-49)7-8-28-50(3)11-10-30(58)53(6,47(69)70)29(50)9-12-52(28,51)5)48(71)79-45-40(68)41(77-43-38(66)35(63)31(59)24(18-55)73-43)34(62)27(76-45)21-72-46-42(37(65)33(61)26(20-57)75-46)78-44-39(67)36(64)32(60)25(19-56)74-44/h7,23-46,55-68H,8-21H2,1-6H3,(H,69,70)/t23-,24+,25+,26+,27+,28?,29?,30-,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42+,43-,44-,45-,46+,50+,51+,52+,53-,54-/m0/s1 |
InChI Key |
IVOKGTCMOJXNCF-MZQXRHJSSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)C)C)(C)C(=O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C |
Origin of Product |
United States |
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